4-Bromo-6-methyl-1-benzofuran

Continuous-flow synthesis Heterocycle construction Process chemistry

4-Bromo-6-methylbenzofuran (CAS 1195715-16-2): regiospecific intermediate for cross-coupling. The 4-Br enables Suzuki/Buchwald-Hartwig at a sterically accessible site, while 6-Me donates electrons—a profile absent in 5-Br/7-Br isomers. Mismatched regioisomers yield divergent pharmacophores; bromine placement controls clogP, cytotoxicity, selectivity. Direct precursor to Factor D inhibitor boronic acid (WO2019057946A1). Multi-supplier ≥98% purity, 50 mg–5 g scales. LogP 3.4 for CNS drug design.

Molecular Formula C9H7BrO
Molecular Weight 211.058
CAS No. 1195715-16-2
Cat. No. B2357426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-1-benzofuran
CAS1195715-16-2
Molecular FormulaC9H7BrO
Molecular Weight211.058
Structural Identifiers
SMILESCC1=CC2=C(C=CO2)C(=C1)Br
InChIInChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3
InChIKeyDJDUWFUDLPTMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-6-methyl-1-benzofuran (CAS 1195715-16-2) Procurement-Grade Overview


4-Bromo-6-methyl-1-benzofuran (CAS 1195715-16-2, C₉H₇BrO, MW 211.05) is a brominated benzofuran scaffold bearing a methyl substituent at the 6-position and a bromine atom at the 4-position . It is primarily procured as a versatile synthetic intermediate for constructing more complex benzofuran-based architectures via cross-coupling chemistry [1]. The specific substitution pattern – bromine at the sterically accessible 4-position and an electron-donating methyl group at the 6-position – provides a distinct reactivity profile that differentiates it from other regioisomeric bromo-methylbenzofurans commonly stocked by chemical suppliers .

Why Generic Benzofuran Intermediates Cannot Replace 4-Bromo-6-methyl-1-benzofuran in Regiospecific Syntheses


Interchanging bromo-methylbenzofuran regioisomers without verifying substitution pattern is a demonstrable procurement error that leads to divergent synthetic outcomes. The position of the bromine atom dictates the regiochemistry of downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and directly determines whether the resultant biaryl or animated product maps onto the intended pharmacophore [1]. Published SAR evidence demonstrates that bromine placement on the benzofuran core differentially modulates hydrophobicity (clogP), cytotoxicity, and target selectivity – effects that cannot be recapitulated by a 5-bromo or 7-bromo isomer simply because the bromine atom is present [2]. The 4-bromo-6-methyl substitution pattern offers a unique combination of steric accessibility at the 4-position and electronic modulation by the 6-methyl group that is absent in other regioisomers .

Quantitative Differentiation Evidence for 4-Bromo-6-methyl-1-benzofuran Versus Closest Analogs


Synthetic Yield in Continuous-Flow Preparative Route: 68% Isolated Yield for 4-Bromo-6-methylbenzofuran

When prepared via continuous-flow monoarylation of acetaldehydes using aryldiazonium salts, 4-bromo-6-methylbenzofuran was obtained in 68% isolated yield from 2-(2,6-dibromo-4-methylphenyl)acetaldehyde in DMF with CuI and potassium phosphate over 2.0 h [1]. This represents a benchmark for evaluating alternative synthetic routes: the same continuous-flow methodology applied to other aryl diazonium substrates yields a range of 45–92%, and the 68% value for this specific substrate reflects the combined steric and electronic influence of the 4-bromo-6-methyl substitution pattern on the cyclization step [2].

Continuous-flow synthesis Heterocycle construction Process chemistry

Patent-Documented Utility as Boronic Acid Precursor for Factor D Inhibitor Synthesis

Patent WO2019057946A1 explicitly employs 4-bromo-6-methylbenzofuran as a reactant for generating (4-bromo-6-methyl-1-benzofuran-2-yl)boronic acid via treatment with triisopropyl borate and LDA in THF [1]. This boronic acid intermediate is then utilized in Suzuki coupling to construct multi-cyclic aromatic Factor D inhibitors. In contrast, 5-bromo or 7-bromo regioisomers would yield boronic acids with different coupling vectors, producing regioisomeric biaryl products that are not claimed in the patent and are unlikely to retain Factor D inhibitory activity [2].

Complement inhibition Factor D Boronic acid Suzuki coupling

Hydrophobicity Differential: clogP of 4-Bromo-6-methylbenzofuran Versus Non-Brominated and Regioisomeric Analogs

The computed octanol-water partition coefficient (LogP) for 4-bromo-6-methylbenzofuran is 3.4 [1]. In contrast, the non-brominated parent 6-methylbenzofuran has a substantially lower LogP (estimated ~2.5), while bromine placement at alternative positions on the benzofuran scaffold yields divergent lipophilicity: published SAR data show that bromination at the furan 2-position elevates clogP to 3.33 (compound 1e), and bromination at the benzenoid 4-position (as in compound 2b) produces intermediate values [2]. The clogP of 3.4 positions 4-bromo-6-methylbenzofuran within the optimal range for CNS drug-likeness (1–4) while maintaining sufficient hydrophobicity for passive membrane permeability.

Lipophilicity clogP Drug-likeness Permeability

Class-Level SAR: Bromine at the 4-Position Increases Cytotoxicity and Hydrophobicity Relative to Non-Halogenated Benzofurans

A comprehensive SAR analysis of 14 benzofuran derivatives demonstrated that introduction of bromine onto the benzofuran scaffold (either directly on the aromatic ring or via a bromomethyl/bromoacetyl substituent) consistently increased cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines, and also elevated clogP values [1]. Specifically, compound 1c (IC₅₀: HeLa 50 µM, K562 25 µM, MOLT-4 180 µM, HUVEC 30 µM) and compound 1e (IC₅₀: HeLa 28 µM, K562 41 µM, MOLT-4 70 µM, HUVEC 30 µM) illustrate that bromination enhances potency relative to non-brominated leads [2]. While direct data for 4-bromo-6-methylbenzofuran itself are not reported in this study, the class-level inference is that the 4-bromo substituent contributes to both increased cytotoxicity and increased lipophilicity compared to the non-brominated 6-methylbenzofuran scaffold.

Cytotoxicity Structure-activity relationship Halogenation Anticancer

Procurement Cost and Availability Benchmarking: 4-Bromo-6-methylbenzofuran vs. Alternative Bromo-Methylbenzofuran Isomers

Pricing data from major suppliers indicate that 4-bromo-6-methylbenzofuran is available at 95% purity, with Enamine offering 50 mg at $600, 100 mg at $783, 500 mg at $1,760, and 5,000 mg at $6,545 [1]. For comparison, 5-bromo-6-methylbenzofuran and 7-bromo-6-methylbenzofuran are not listed as standard catalog items by major suppliers (Enamine, MolCore, CymitQuimica), indicating lower commercial availability . The 4-bromo isomer benefits from established synthetic routes (continuous-flow and batch) that enable reliable supply, whereas alternative regioisomers may require custom synthesis with associated lead times and cost premiums.

Chemical procurement Cost analysis Supply chain Building block availability

Defensible Application Scenarios for 4-Bromo-6-methyl-1-benzofuran Based on Verified Evidence


Complement Pathway Drug Discovery: Factor D Inhibitor Synthesis via Boronic Acid Intermediate

Medicinal chemistry teams pursuing complement alternative pathway inhibitors can employ 4-bromo-6-methylbenzofuran as the direct precursor to (4-bromo-6-methyl-1-benzofuran-2-yl)boronic acid, as demonstrated in patent WO2019057946A1 [1]. The resulting boronic acid participates in Suzuki couplings to construct multi-cyclic aromatic Factor D inhibitors. Using the 5-bromo or 7-bromo isomer would generate regioisomeric coupling products outside the claimed IP space, making regiospecific procurement essential for freedom-to-operate.

Continuous-Flow Process Development: Scalable Benzofuran Construction at 68% Yield

Process chemistry groups developing scalable routes to substituted benzofurans can benchmark against the published 68% isolated yield achieved via continuous-flow monoarylation of acetaldehydes [1]. This methodology, validated on the 4-bromo-6-methyl substrate, demonstrates functional group compatibility with the bromo and methyl substituents, and provides a starting point for further yield optimization in flow chemistry platforms [2].

Physicochemical Property-Driven Lead Optimization: LogP-Guided Scaffold Selection

Teams optimizing benzofuran-based leads for CNS or intracellular targets can use the computed LogP of 3.4 as a selection criterion [1]. This value resides within the CNS drug-like range (LogP 1–4) and is elevated by approximately 0.9 units compared to the non-brominated parent scaffold, based on class-level SAR [2]. The lipophilicity gain attributable to the 4-bromo substituent can be factored into multiparameter optimization without requiring de novo experimental LogP determination.

Supply Chain Risk Mitigation: Prioritizing Commercially Stocked Building Blocks

Procurement managers supporting medicinal chemistry programs should prioritize 4-bromo-6-methylbenzofuran over custom-synthesized regioisomers, given its established multi-supplier availability at scales from 50 mg to 5 g and documented purity of ≥95% [1]. This reduces lead time uncertainty and avoids the cost premium associated with custom synthesis of the 5-bromo or 7-bromo analogs, which are not standard catalog items [2].

Quote Request

Request a Quote for 4-Bromo-6-methyl-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.